2-fluoro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran (THF), and a palladium catalyst such as Pd(PPh3)4 .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Potential use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide
- 2-bromo-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide
- 2-iodo-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide
Uniqueness
2-fluoro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties .
Properties
IUPAC Name |
2-fluoro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c17-14-8-4-5-9-15(14)24(21,22)20-12-10-18-16(19-11-12)23-13-6-2-1-3-7-13/h1-11,20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRWUVNPMLNWNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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